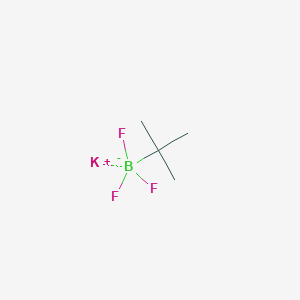

Potassium tert-butyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;tert-butyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQQKQAMBSJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260112-05-7 | |

| Record name | potassium tert-butyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium tert-Butyltrifluoroborate from tert-Butylboronic Acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of potassium tert-butyltrifluoroborate from tert-butylboronic acid. This transformation is a cornerstone reaction for accessing a versatile and stable organoboron reagent crucial in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss the critical aspects of handling and characterization.

Introduction: The Ascendancy of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts in a multitude of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their enhanced stability as crystalline, air- and moisture-stable solids simplifies handling, storage, and stoichiometry, leading to improved reproducibility in synthetic protocols.[1] The tert-butyl moiety is a prevalent structural motif in medicinal chemistry, often introduced to impart steric bulk, enhance metabolic stability, or modulate a compound's lipophilicity.[1] Consequently, a reliable and efficient synthesis of this compound is of paramount importance.

This guide will focus on the most common and efficient method for this synthesis: the reaction of tert-butylboronic acid with potassium hydrogen difluoride (KHF₂).[2][3] This method, largely popularized by Vedejs and colleagues, offers high yields and operational simplicity.[3]

Mechanistic Rationale: The Role of Potassium Hydrogen Difluoride

The conversion of a boronic acid to a trifluoroborate salt is not a simple displacement of hydroxyl groups by fluoride ions. In fact, potassium fluoride (KF) alone is generally ineffective at promoting this transformation.[3] The key to this synthesis lies in the use of potassium hydrogen difluoride (KHF₂), which acts as the fluorinating agent.

The reaction proceeds through the interaction of the boronic acid with KHF₂ in a suitable solvent system, typically a mixture of methanol and water.[1][4] The bifluoride ion ([F-H-F]⁻) is a more potent fluorinating agent than the fluoride ion alone. The equilibrium of the reaction is driven towards the formation of the thermodynamically stable trifluoroborate salt, which often precipitates from the reaction mixture, further favoring product formation.[5] It is important to note that boroxines or boronic acid dimers, which can be present in commercial boronic acids, also react efficiently under these conditions.[3]

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butylboronic acid | ≥97% | Standard Chemical Supplier | |

| Potassium hydrogen difluoride (KHF₂) | ≥98% | Standard Chemical Supplier | Corrosive and Toxic |

| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier | |

| Deionized Water (H₂O) | |||

| Diethyl ether (Et₂O) | Anhydrous | Standard Chemical Supplier | For washing the product |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Drying oven or vacuum desiccator

Synthetic Procedure

-

Dissolution of Boronic Acid: In a round-bottom flask, dissolve tert-butylboronic acid in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, carefully prepare a saturated aqueous solution of potassium hydrogen difluoride. Caution: KHF₂ is corrosive and toxic; handle with appropriate personal protective equipment (PPE).[6][7]

-

Reaction: While stirring the tert-butylboronic acid solution at room temperature, slowly add the aqueous KHF₂ solution. A white precipitate of this compound should begin to form.[1][4]

-

Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[4]

-

Isolation of Product: Isolate the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol or diethyl ether to remove any unreacted starting materials or impurities.[1]

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

The following diagram illustrates the experimental workflow for this synthesis.

Conclusion

The synthesis of this compound from tert-butylboronic acid using potassium hydrogen difluoride is a highly efficient, reliable, and scalable method. The resulting product is a stable and versatile reagent that has found widespread application in modern organic synthesis, particularly in the pharmaceutical industry. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for their synthetic endeavors.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

-

Loba Chemie. (n.d.). POTASSIUM HYDROGEN FLUORIDE EXTRA PURE. Available from: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Potassium Hydrogen Fluoride. Available from: [Link]

-

Alfa Aesar. (2014). Potassium hydrogen fluoride - SAFETY DATA SHEET. Available from: [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1315–1332. Available from: [Link]

-

Wikipedia. (2023). Organotrifluoroborate. Available from: [Link]

-

Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9456-9458. Available from: [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(20), 8484–8487. Available from: [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8484–8487. Available from: [Link]

-

Academia.edu. (n.d.). (PDF) KHF2 and glassware. Available from: [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 32. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Available from: [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 90, 261. Available from: [Link]

-

da Silva, F. M., & de Oliveira, M. C. F. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(12), 833–838. Available from: [Link]

Sources

Introduction: The Rise of a Superior Building Block in Modern Synthesis

An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate (CAS No. 1260112-05-7) for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the quest for stable, reliable, and versatile reagents is perpetual. This compound (CAS No. 1260112-05-7) has emerged as a preeminent tool for the introduction of the tert-butyl moiety, a group of significant interest for its ability to confer metabolic stability, enhance binding affinity, and modulate lipophilicity in bioactive molecules.[1][2] This technical guide offers a comprehensive exploration of the properties, stability, and applications of this invaluable reagent, providing researchers and drug development professionals with the in-depth knowledge required for its effective utilization.

Potassium organotrifluoroborates, as a class, have gained prominence as superior alternatives to their boronic acid counterparts.[3][4] Their crystalline, free-flowing nature, coupled with remarkable stability to air and moisture, simplifies handling, storage, and reaction setup, thereby enhancing experimental reproducibility.[1][3][5] This guide will delve into the chemical principles underpinning these advantages and provide detailed, field-proven protocols for the application of this compound in one of the most powerful transformations in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1260112-05-7 |

| Molecular Formula | C₄H₉BF₃K |

| Molecular Weight | 164.02 g/mol |

| Appearance | White to off-white solid[2][6] |

| Melting Point | >370 °C[2] |

| Purity (Typical) | 95-97% |

| Solubility | Soluble in acetone and acetonitrile[2] |

A Deep Dive into Stability and Handling

The exceptional stability of this compound is its defining feature. Unlike many organoboron reagents that are sensitive to air and moisture, this salt can be handled on the benchtop without the need for stringent inert atmosphere techniques, and it can be stored for extended periods at room temperature without degradation.[1][2][5]

The Chemistry of Stability

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms form a stable anionic complex with the boron, effectively "masking" the inherent reactivity of the carbon-boron bond.[4] This contrasts with tricoordinate boronic acids, which are more susceptible to side reactions such as protodeboronation.

However, the stability of this compound is not absolute. Its degradation is primarily influenced by pH and the presence of Lewis acids.[5][6]

-

Hydrolytic Stability : The key to the reactivity of this compound in cross-coupling reactions is its controlled hydrolysis to the corresponding boronic acid. This process is a prerequisite for transmetalation to the palladium catalyst.[5] Under neutral or acidic conditions, the trifluoroborate is remarkably stable. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is facilitated, releasing the active boronic acid species in situ.[5][6] The rate of hydrolysis can be influenced by the choice of base and solvent system.

-

Sensitivity to Lewis Acids : this compound can be sensitive to strong Lewis acids and silica gel, which can promote its decomposition.[2][6] This is an important consideration during reaction workup and purification.

Recommended Storage and Handling

For routine use, this compound can be handled in the air. However, for long-term storage and to maintain the highest purity, the following conditions are recommended:

-

Storage : Store in a tightly sealed container in a cool, dry place. For extended storage, keeping the material in a freezer at temperatures between -20°C and 8°C is advisable.[7] Handle and store under an inert gas such as argon or nitrogen to protect from atmospheric moisture over the long term.

-

Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[8] In case of spills, take up the material dry and dispose of it properly, avoiding dust generation.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most impactful application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the boronic acid (generated in situ from the trifluoroborate), and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the cross-coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[1]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).[1]

-

Add toluene (5 mL) and water (0.5 mL) via syringe.[1]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated biaryl compound.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction in a research setting.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a robust, versatile, and highly valuable reagent for the introduction of the tert-butyl group in organic synthesis. Its exceptional stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and process development scientists. [2]The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful and safe application in the laboratory, empowering researchers to leverage its full potential in the synthesis of novel and impactful molecules.

References

-

Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1260112-05-7 [sigmaaldrich.com]

- 8. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Boron Era: An In-depth Technical Guide to the Early Research on Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Boron Chemistry

For decades, the utility of organoboron compounds in synthetic organic chemistry was undeniable, yet fraught with challenges. The air and moisture sensitivity of many organoboranes, coupled with the sometimes-problematic reactivity of boronic acids, necessitated meticulous handling and often led to reproducibility issues. The landscape began to shift dramatically with the advent of a new class of reagents: potassium organotrifluoroborates. These crystalline, air-stable solids heralded a new era of convenience, reliability, and expanded synthetic possibilities, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide delves into the seminal research that established potassium organotrifluoroborates as indispensable tools for the modern synthetic chemist, exploring their synthesis, characterization, and groundbreaking early applications.

The Genesis of Stability: The Emergence of Potassium Organotrifluoroborates

The quest for more robust organoboron reagents was a long-standing challenge. While boronic acids offered significant advantages over their more pyrophoric trialkylborane predecessors, their propensity for dehydration to form boroxines and their susceptibility to protodeboronation under certain conditions were persistent hurdles. The conceptual breakthrough came with the understanding that the Lewis acidic tricoordinate boron atom was the root of this instability. By forming a tetracoordinate "ate" complex, the boron center's vacant p-orbital is occupied, rendering the entire molecule significantly more stable to air and moisture.

While the concept of organofluoroborates was not entirely new, it was the seminal work of Vedejs and his group in 1995 that truly unlocked their potential for widespread synthetic use.[1] They developed a practical and high-yielding method for the preparation of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen fluoride (KHF₂).[1] This simple, one-step procedure transformed what was once a laboratory curiosity into a readily accessible and bench-stable reagent.

Causality Behind the Stability: The Tetracoordinate Advantage

The exceptional stability of potassium organotrifluoroborates stems from the formation of a tetracoordinate boron center. The strong electron-withdrawing nature of the three fluorine atoms makes the boron atom highly electrophilic, readily accepting a lone pair from a fluoride ion to form the [R-BF₃]⁻ anion. This tetrahedral geometry shields the boron atom from electrophilic attack and significantly reduces its Lewis acidity, thereby preventing the decomposition pathways common to tricoordinate organoboranes.

Foundational Synthesis: The Vedejs Protocol and Beyond

The initial breakthrough by Vedejs and co-workers provided a straightforward and efficient method for the synthesis of potassium aryltrifluoroborates.[1] This protocol laid the groundwork for the preparation of a diverse array of these valuable reagents.

The Vedejs Synthesis of Potassium Aryltrifluoroborates

This procedure involves the reaction of a boronic acid with an excess of potassium hydrogen fluoride in a mixture of methanol and water. The product precipitates from the reaction mixture and can be isolated by simple filtration.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

-

To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen fluoride (3.0-4.0 eq) in water.

-

Stir the resulting mixture at room temperature for 15-30 minutes.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol and then diethyl ether.

-

Dry the resulting white crystalline solid under vacuum to afford potassium phenyltrifluoroborate.

Table 1: Representative Early Syntheses of Potassium Organotrifluoroborates

| Organotrifluoroborate | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | Phenylboronic Acid | KHF₂ | MeOH/H₂O | >90 | Vedejs et al. (1995)[1] |

| Potassium Vinyltrifluoroborate | Vinylmagnesium Bromide, Trimethyl Borate | KHF₂ | THF, then MeOH/H₂O | ~70 | Genet et al. (1998)[2] |

| Potassium Alkyltrifluoroborates | Trialkylboranes | KHF₂ | THF/H₂O | Variable | Molander et al. |

Expansion to Alkenyl and Alkyl Derivatives

Building upon this foundation, researchers quickly expanded the methodology to include the synthesis of potassium alkenyl- and alkyltrifluoroborates. Darses, Genet, and their collaborators demonstrated that potassium vinyltrifluoroborate could be prepared on a large scale from vinylmagnesium bromide and trimethyl borate, followed by treatment with KHF₂.[2] This opened the door to a wide range of vinylation reactions. Similarly, Molander and his group pioneered the synthesis of various potassium alkyltrifluoroborates, further broadening the synthetic utility of this class of reagents.[3][4]

Diagram 1: General Synthetic Routes to Potassium Organotrifluoroborates

Caption: Early synthetic pathways to potassium organotrifluoroborates.

Characterization: Spectroscopic Fingerprints of Stability

The robust nature of potassium organotrifluoroborates simplifies their characterization compared to their boronic acid counterparts. They are readily analyzed by standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹⁹F NMR are particularly informative. The ¹¹B NMR spectrum typically shows a quartet due to coupling with the three fluorine atoms, with a chemical shift significantly upfield compared to boronic acids, indicative of the tetracoordinate environment. The ¹⁹F NMR spectrum displays a quartet due to coupling with the ¹¹B nucleus.[5][6]

-

Infrared (IR) Spectroscopy: Strong B-F stretching vibrations are characteristic and typically appear in the region of 950-1100 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is effective for observing the [R-BF₃]⁻ anion.

The Suzuki-Miyaura Revolution: Early Applications in Cross-Coupling

The true transformative power of potassium organotrifluoroborates was unleashed in their application as coupling partners in the Suzuki-Miyaura reaction. Their enhanced stability and ease of handling addressed many of the limitations of using boronic acids, leading to more reliable and reproducible outcomes.

Pioneering Work of Genet and Molander

In 1998, Genet and co-workers reported the first use of potassium vinyltrifluoroborate in Suzuki-Miyaura coupling reactions with arenediazonium salts, providing an efficient route to styrenes.[2] Shortly thereafter, Molander's group published their preliminary results on the coupling of potassium vinyltrifluoroborate with aryl bromides, which laid the foundation for a broad and versatile methodology.[7][8] These early studies demonstrated that potassium organotrifluoroborates were not only viable surrogates for boronic acids but, in many cases, superior coupling partners.

Mechanistic Considerations in Early Studies

The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates was a subject of considerable interest from the outset. It was generally accepted that the catalytically active species was a Pd(0) complex. The key transmetalation step, however, was proposed to proceed through a different pathway than with boronic acids. Early hypotheses suggested that the trifluoroborate salt first undergoes hydrolysis to the corresponding boronic acid in the presence of the basic aqueous medium, which then participates in the catalytic cycle in the conventional manner.[2][9]

Diagram 2: Proposed Early Mechanistic Pathway for Suzuki-Miyaura Coupling

Caption: Simplified early proposed mechanism of the Suzuki-Miyaura reaction.

The role of the base was also a critical consideration. Besides facilitating the hydrolysis of the trifluoroborate, the base is essential for the formation of a boronate species, which is believed to be the active nucleophile in the transmetalation step.[10][11]

A Field-Proven Protocol: The Molander Conditions

The extensive work by Molander and his research group led to the development of robust and general conditions for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with a wide range of electrophiles.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole

-

To a reaction vessel, add potassium phenyltrifluoroborate (1.2 eq), 4-bromoanisole (1.0 eq), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Add a solution of a base, such as cesium carbonate (3.0 eq), in a mixture of an organic solvent (e.g., toluene or THF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Early Suzuki-Miyaura Couplings with Potassium Organotrifluoroborates

| Organotrifluoroborate | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | Molander & Brown (2006)[7] |

| Potassium Phenyltrifluoroborate | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 95 | Molander et al. |

| Potassium n-Butyltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 | Molander et al. (2002)[12] |

| Potassium Isopropenyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 78 | Molander & Bernardi (2002)[9] |

Conclusion: A Legacy of Innovation

The early research on potassium organotrifluoroborates fundamentally reshaped the landscape of synthetic organic chemistry. The development of practical synthetic methods and the demonstration of their exceptional utility in Suzuki-Miyaura cross-coupling reactions provided chemists with a powerful and reliable set of tools for the construction of complex molecules. The enhanced stability, ease of handling, and broad functional group tolerance of these reagents have made them indispensable in academic and industrial laboratories alike, paving the way for countless discoveries in drug development, materials science, and beyond. The pioneering work detailed in this guide serves as a testament to the power of innovative thinking in overcoming long-standing synthetic challenges and continues to inspire the development of new and even more powerful chemical technologies.

References

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Trifluoroborates: New Reagents for Suzuki Coupling. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]

-

Darses, S.; Genet, J.-P.; Brayer, J.-L.; Demoute, J.-P. Palladium-catalysed vinylation of arenediazonium tetrafluoroborates by potassium vinyltrifluoroborate. Tetrahedron Lett.1998 , 39 (29), 5143-5146. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

da Silva, F. de A.; da Silva, J. F. M.; de Mattos, M. C. S.; de Souza, R. O. M. A. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

Molander, G. A.; Rivero, M. R. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett.2002 , 4 (1), 107–109. [Link]

-

Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3 (3), 393–396. [Link]

-

Molander, G. A.; Biolatto, B. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (25), 9298–9307. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Ting, R.; Harwig, C. W.; Lo, J.; Li, Y.; Adam, M. J.; Ruth, T. J.; Perrin, D. M. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]

-

Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 , 48 (47), 8820-8845. [Link]

-

Molander, G. A.; Fleury-Brégeot, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74 (1), 373–378. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, March 22, 2024. [Link]

-

Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2011 , 133 (47), 19038–19041. [Link]

-

Molander, G. A.; Yun, C.-S. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]

Sources

- 1. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Solubility of Potassium tert-Butyltrifluoroborate: A Technical Guide for Chemical Researchers

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, potassium organotrifluoroborates have carved out a significant niche as robust and versatile reagents.[1] Among these, potassium tert-butyltrifluoroborate (K[t-BuBF₃]) has gained prominence as a stable, crystalline solid that serves as an effective precursor for the introduction of the bulky and synthetically valuable tert-butyl group in cross-coupling reactions.[2][3] Despite its widespread use, a comprehensive understanding of its solubility across a range of organic solvents—a critical parameter for reaction optimization, purification, and overall process efficiency—remains a nuanced subject.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond simple empirical observations, we will delve into the underlying chemical principles that govern its solubility, present a framework for its quantitative determination, and offer practical insights for researchers, scientists, and drug development professionals.

Physicochemical Properties at a Glance

Before examining its solubility, it is essential to understand the fundamental physicochemical properties of this compound. These characteristics intrinsically influence its behavior in different solvent environments.

| Property | Value | Reference(s) |

| CAS Number | 1260112-05-7 | [4] |

| Molecular Formula | C₄H₉BF₃K | [4] |

| Molecular Weight | 164.02 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | >370 °C | [5] |

| Stability | Air and moisture stable at room temperature | [5] |

Understanding the "Why": Intermolecular Forces and Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the salt and the solvent molecules. As an ionic compound, K[t-BuBF₃] exists as a crystal lattice composed of potassium cations (K⁺) and tert-butyltrifluoroborate anions ([t-BuBF₃]⁻). For dissolution to occur, the solvent molecules must overcome the lattice energy of the salt by establishing sufficiently strong ion-dipole interactions.

The [t-BuBF₃]⁻ anion itself possesses a complex character. The boron-fluorine bonds are highly polar, creating a region of negative charge on the fluorine atoms. The tert-butyl group, in contrast, is nonpolar and lipophilic. This dual nature dictates its interaction with different types of solvents.

-

Polar Protic Solvents (e.g., Methanol): These solvents, characterized by O-H or N-H bonds, can engage in hydrogen bonding. While not directly hydrogen bonding with the anion, their high polarity and ability to solvate the potassium cation contribute to solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating the potassium cation through ion-dipole interactions. The negative end of the solvent's dipole (e.g., the oxygen in acetone or DMSO) coordinates with the K⁺ ion, while the positive end interacts with the fluorine atoms of the anion. This strong solvation of both ions is why potassium organotrifluoroborates generally exhibit good solubility in these solvents.[5][6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and are incapable of forming strong interactions with the K⁺ and [t-BuBF₃]⁻ ions. The energy gained from weak van der Waals forces between the solvent and the nonpolar tert-butyl group is insufficient to overcome the salt's lattice energy, resulting in poor solubility.[5][6]

The logical relationship governing solubility can be visualized as follows:

Caption: Factors influencing the solubility of K[t-BuBF₃].

Quantitative and Qualitative Solubility Data

For comparative insight, the table below includes quantitative solubility data for a structurally related potassium salt, potassium tert-butoxide. It is crucial to note that while both salts share the potassium cation and a tert-butyl group, the anionic components (trifluoroborate vs. butoxide) have different electronic properties and geometries, which will result in different absolute solubility values. However, the general trends in solubility across solvent polarities can be expected to show some correlation.

| Organic Solvent | Polarity (Dielectric Constant, 20°C) | Qualitative Solubility of K[t-BuBF₃] | Quantitative Solubility of Potassium tert-butoxide ( g/100g , 25°C) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Generally Soluble | High (Qualitative) |

| N,N-Dimethylformamide (DMF) | 36.7 | Generally Soluble | High (Qualitative) |

| Acetonitrile | 36.6 | Soluble[5] | Moderate (Qualitative) |

| Methanol | 32.7 | Generally Soluble | Moderate (Qualitative) |

| Acetone | 20.7 | Soluble[5] | Moderate (Qualitative) |

| Tetrahydrofuran (THF) | 7.5 | Slightly Soluble | 25.0 |

| Toluene | 2.4 | Sparingly Soluble to Insoluble | 2.27 |

| Diethyl Ether | 4.3 | Insoluble | 4.34 |

| Hexane | 1.9 | Insoluble | 0.27 |

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

For researchers needing precise solubility data for specific applications, the isothermal saturation method is a robust and accurate approach.[2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Scintillation vials or sealed flasks with magnetic stir bars

-

Thermostatically controlled shaker or stir plate

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gravimetric analysis: Drying oven, desiccator, pre-weighed weighing dishes

-

Spectroscopic analysis: UV-Vis or HPLC instrument and appropriate standards

Step-by-Step Methodology:

-

Preparation: a. Ensure all glassware is scrupulously clean and dry to prevent contamination. b. Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained. c. Pipette a precise volume of the chosen organic solvent into each vial.

-

Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a thermostatically controlled environment (e.g., a shaker bath or a stir plate in a temperature-controlled chamber) set to the desired temperature. c. Agitate the mixtures at a constant rate for a sufficient period to reach equilibrium. The time required can vary from hours to days and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[2]

-

Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed, and labeled container. This step is critical to separate the dissolved solute from the undissolved solid.

-

Concentration Analysis (Gravimetric Method): a. Accurately weigh the container with the collected saturated solution. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the salt. c. Once the solvent is fully removed, dry the remaining solid to a constant weight in a vacuum oven. d. Cool the container in a desiccator and weigh it accurately. e. Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

-

Concentration Analysis (Spectroscopic Method - for UV-active solvents/impurities): a. Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. b. Accurately dilute a known volume or mass of the filtered saturated solution. c. Measure the absorbance or peak area of the standard solutions and the diluted sample using a suitable instrument (UV-Vis or HPLC). d. Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample, and subsequently, the original saturated solution.

The workflow for this experimental determination is outlined below:

Sources

"molecular structure and bonding of potassium tert-butyltrifluoroborate"

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Tert-Butyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound has emerged as a reagent of significant interest in modern organic synthesis, finding particular utility in the pharmaceutical and agrochemical industries. Its growing prominence stems from its superior stability, ease of handling, and predictable reactivity compared to traditional organoboron compounds like boronic acids. As a crystalline, air- and moisture-stable solid, it simplifies experimental setups and enhances reproducibility, making it an invaluable tool for constructing complex molecular architectures.[1]

The tert-butyl moiety is a critical structural motif in medicinal chemistry, often incorporated into drug candidates to impart steric bulk, enhance metabolic stability, or modulate lipophilicity. This compound serves as a highly efficient precursor for introducing this group, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, details the analytical methods for its characterization, and explains how its structural features govern its stability and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1260112-05-7 | [2][3] |

| Molecular Formula | C₄H₉BF₃K | [2][3] |

| Molecular Weight | 164.02 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >370 °C | [2] |

| Solubility | Soluble in acetone and acetonitrile | [2] |

| Stability | Air- and moisture-stable; can be stored indefinitely at room temperature.[2][1] It is generally stable under oxidative conditions but can be sensitive to strong Lewis acids and silica gel.[2][1] |

Molecular Structure and Bonding

The unique stability and reactivity of this compound are direct consequences of its distinct molecular structure and bonding arrangement. The compound is an ionic salt composed of a potassium cation (K⁺) and a tert-butyltrifluoroborate anion ([C(CH₃)₃BF₃]⁻).

-

The Tetra-coordinate Boron Center : Unlike boronic acids, which feature a trigonal planar, sp²-hybridized boron atom, the boron in this compound is sp³-hybridized and tetra-coordinate.[1] This "ate" complex features a central boron atom bonded to three fluorine atoms and the quaternary carbon of the tert-butyl group, resulting in a tetrahedral geometry. This saturated coordination state means the boron atom lacks an empty p-orbital, rendering the molecule non-Lewis acidic and significantly more stable towards oxidation and protodeboronation compared to its boronic acid counterpart.[1]

-

Carbon-Boron (C-B) Bond : The C-B bond is a single, covalent bond. The high electronegativity of the three fluorine atoms attached to the boron creates a strong electron-withdrawing effect, polarizing the C-B bond. This electronic feature is crucial for its role in transmetalation during catalytic cycles.

-

Boron-Fluorine (B-F) Bonds : The three B-F bonds are highly polar and strong, contributing to the overall stability of the trifluoroborate anion. The anionic charge is delocalized across this electronegative BF₃ moiety.

-

Ionic Interaction : The overall structure is held together in the solid state by the electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged tert-butyltrifluoroborate anion.

Spectroscopic and Crystallographic Characterization

A combination of spectroscopic and crystallographic techniques is required to elucidate and confirm the structure of this compound. While a definitive single-crystal X-ray structure has not been deposited in public databases, the following methods represent the standard for full characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure in solution.

-

¹H NMR : The proton NMR spectrum is expected to be simple, showing a sharp singlet around 1.0 ppm corresponding to the nine chemically equivalent protons of the tert-butyl group.

-

¹³C NMR : The carbon spectrum should display two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the boron atom. The signal for the carbon atom directly bonded to boron may appear broadened due to quadrupolar relaxation of the boron nucleus.[5]

-

¹⁹F NMR : The fluorine NMR should exhibit a single resonance, as all three fluorine atoms are chemically equivalent. This signal may show coupling to the ¹¹B nucleus.

-

¹¹B NMR : Boron NMR is critical for confirming the tetra-coordinate nature of the boron atom. A characteristic chemical shift in the range expected for tetra-coordinate boron species, along with a potential quartet splitting pattern due to coupling with the three fluorine atoms (¹JBF), would provide definitive evidence of the [R-BF₃]⁻ structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound is expected to show:

-

C-H Stretching : Strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of the sp³ C-H bonds of the tert-butyl group.

-

B-F Stretching : Very strong and broad absorption bands, typically in the 1100-950 cm⁻¹ region, which are indicative of the B-F bonds in a trifluoroborate anion.

-

C-H Bending : Absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ corresponding to the asymmetric and symmetric bending vibrations of the methyl groups.

X-ray Crystallography: The Definitive Structural Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid.[6] Although the specific crystal structure of this compound is not publicly available, the following workflow outlines the established methodology for its determination.[4]

-

Synthesis and Purification : Synthesize this compound using the established Vedejs protocol.[4] Dissolve tert-butylboronic acid in methanol, and add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Stir for 1-2 hours at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Single Crystal Growth : The key, and often most challenging, step is to grow diffraction-quality single crystals.[6] This is typically achieved by slow recrystallization.

-

Technique: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., hot acetonitrile or an acetone/water mixture).

-

Procedure: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator. Alternatively, employ slow evaporation of the solvent from a loosely covered vial or vapor diffusion by placing the vial of the saturated solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.

-

-

X-ray Diffraction Data Collection : Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head of a single-crystal X-ray diffractometer.[6][7] An intense, monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections that are recorded by a detector.

-

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[7] Computational methods are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is used to build an atomic model, which is then refined against the experimental data to yield the final, precise three-dimensional structure.[7]

Relating Structure to Stability and Reactivity

The robust nature of this compound is a direct result of its tetra-coordinate boron center. This structural feature provides a significant kinetic barrier to decomposition pathways that readily affect boronic acids, such as protodeboronation and oxidative degradation.[2][1]

Synthesis Protocol

The synthesis is straightforward and relies on the favorable thermodynamics of forming the stable trifluoroborate salt.[2][4]

-

Preparation : In a flask, dissolve tert-butylboronic acid (1.0 equiv) in methanol.

-

Reaction : In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv). Add the KHF₂ solution to the stirred boronic acid solution at room temperature.

-

Precipitation : A white solid of this compound will precipitate from the solution upon stirring for 1-2 hours.

-

Isolation : Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol or diethyl ether to remove impurities.

-

Drying : Dry the final product under vacuum to yield a stable, white crystalline solid.

Reactivity in Suzuki-Miyaura Cross-Coupling

While highly stable for storage, this compound is a competent nucleophile in palladium-catalyzed cross-coupling reactions. The accepted mechanism posits that the trifluoroborate salt is not the active transmetalating species itself. Instead, under the basic, aqueous conditions of the Suzuki-Miyaura reaction, it serves as a stable "pre-reagent" that slowly hydrolyzes to generate the corresponding boronic acid (or a related boronate species) in situ.[1] This slow, controlled release of the active reagent helps to maintain a low steady-state concentration, which can suppress common side reactions like protodeboronation of the catalyst and homo-coupling of the boronic acid, often leading to cleaner reactions and higher yields.[1]

Conclusion

This compound is a cornerstone reagent for the introduction of the tert-butyl group in modern synthetic chemistry. Its molecular architecture, defined by a stable, tetra-coordinate trifluoroborate anion ionically bonded to a potassium cation, is the key to its utility. This structure imparts exceptional air and moisture stability, simplifying handling and storage, while also allowing for controlled reactivity in catalytic processes like the Suzuki-Miyaura cross-coupling. A thorough understanding of its structure, bonding, and the analytical techniques used for its characterization enables researchers to fully leverage its advantages in the synthesis of novel therapeutics and other advanced materials.

References

- BenchChem. (2025). An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: this compound in Pharmaceutical Synthesis. BenchChem.

- BenchChem. (2025).

- Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.

- SK. (2015, November 2). Organotrifluoroborate Salts.

- Molander, G. A. (2013). Organotrifluoroborates: Another Branch of the Mighty Oak.

- PubChem. Potassium tert-butyltrifluoroboranuide.

- Couto, I., et al. (2014).

- Wikipedia. (2024). X-ray crystallography.

- Snell, E. H., et al. (2004). x Ray crystallography.

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frameworks for Understanding the Reactivity of Organotrifluoroborates

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Computational Analysis and Mechanistic Insights

Abstract

Organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, prized for their remarkable stability, ease of handling, and broad functional group tolerance.[1][2] Unlike their boronic acid counterparts, they are typically crystalline, monomeric solids that are stable to air and moisture.[1][3][4] This guide provides a deep dive into the theoretical and computational studies that have illuminated the reactivity of these versatile compounds. We will move beyond simple reaction schemes to explore the fundamental principles governing their activation, with a particular focus on the hydrolysis mechanism that is often a prerequisite for their participation in catalytic cycles like the Suzuki-Miyaura cross-coupling reaction.[5] By leveraging Density Functional Theory (DFT) and other computational tools, researchers can gain predictive power over reaction outcomes, enabling more efficient and rational synthetic design.

The Dual Nature of Organotrifluoroborates: Stability and Latent Reactivity

Potassium organotrifluoroborates (RBF₃K) are best understood as protected, or latent, forms of boronic acids.[2][3][6] The tetracoordinate boron center, saturated by three highly electronegative fluorine atoms, renders the "ate" complex nucleophilically weak and stable under many conditions that would degrade other organoboron species.[3][7] This stability is a significant practical advantage, allowing for the incorporation of complex and sensitive functionalities within a molecule while the carbon-boron bond remains intact for a later, strategic transformation.[2][6]

However, this inherent stability means that the organotrifluoroborate itself is often not the active species in transition-metal-catalyzed reactions.[3] The productive pathway almost invariably involves a controlled release of a more reactive trivalent boron species, typically the corresponding boronic acid (RB(OH)₂), through solvolysis.[3][8] The rate of this release is a critical parameter that dictates the success of a reaction, minimizing side reactions like protodeboronation and oxidative homocoupling by keeping the concentration of the highly reactive boronic acid low and steady throughout the reaction.[9][5][10][11]

The Central Role of Hydrolysis: A Mechanistic Deep Dive

The conversion of an organotrifluoroborate to a boronic acid is not a simple, irreversible step but rather a complex equilibrium. Theoretical studies have been pivotal in dissecting this process.

The Hydrolytic Equilibrium

The hydrolysis proceeds through a stepwise displacement of fluoride ions by hydroxide or water, passing through intermediate difluoroborane (RBF₂) and hydroxydifluoroborate species. The overall process is driven forward by the sequestration of the released fluoride ions.[11] This can be accomplished by a base or, interestingly, by the surface of the glass reaction vessel itself, which can act as a fluorophile.[11][12]

The following diagram illustrates the general workflow from the stable organotrifluoroborate salt to its participation in a catalytic cycle.

The "Acid-Base Paradox"

One of the most significant insights from mechanistic studies is the "acid-base paradox".[9][5][10] While Suzuki-Miyaura reactions are run under basic conditions, the hydrolysis of many organotrifluoroborates—particularly those with electron-neutral or weakly donating aryl groups—is surprisingly slow and can be acid-catalyzed.[9][5] This is because the initial dissociation of a fluoride ion from the tetracoordinate borate is often the rate-limiting step, which can be facilitated by protonation. Under basic conditions, this pathway is suppressed. However, factors such as phase-splitting of THF/water mixtures induced by bases like Cs₂CO₃ can create localized regions of lower pH, profoundly impacting the hydrolysis rate in a way that depends on stirring rate and even the shape of the reaction vessel.[9][5][10][11]

Predictive Modeling of Reactivity Using DFT

Density Functional Theory (DFT) has become the primary tool for rationalizing and, more importantly, predicting the hydrolytic activity of organotrifluoroborates. By calculating ground-state electronic properties, we can forecast reactivity without needing to model the entire complex reaction coordinate.

Correlating B-F Bond Length with Hydrolysis Rate

A key finding is the strong correlation between the calculated B-F bond lengths of the intermediate difluoroborane (RBF₂) and the experimentally observed rate of hydrolysis.[9][5][10]

-

Fast Hydrolysis: Reagents with R groups that are strong π-donors (e.g., anisyl) or capable of hyperconjugation (e.g., isopropyl) stabilize the electron-deficient trivalent boron in the RBF₂ and RB(OH)₂ forms. This results in shorter B-F bonds in the intermediate and a faster "direct" hydrolysis pathway.[9][10]

-

Slow Hydrolysis: Reagents with R groups that have high s-character at the C-B bond (e.g., alkynyl) or are electron-withdrawing (e.g., nitrophenyl) are extremely slow to hydrolyze.[9][10]

-

Intermediate Hydrolysis: Aryl groups often fall in the middle and are subject to the complex acid-base paradox.[9]

This correlation allows for an a priori evaluation of a novel organotrifluoroborate's likely behavior.

Quantitative Data Summary

The following table summarizes the relationship between the nature of the organic substituent (R), its electronic properties, and the resulting hydrolysis behavior as predicted by theoretical models and confirmed by experiment.

| R Group Example | Electronic Character | Predicted Intermediate B-F Bond Length (DFT) | Observed Hydrolysis Rate |

| p-Anisyl | Strong π-donor | Shorter | Fast[9] |

| Isopropyl | σ-donor (Hyperconjugation) | Shorter | Fast[9] |

| p-Fluorophenyl | Inductively withdrawing, π-donating | Intermediate | Slow (Acid-catalyzed)[9] |

| Phenyl | Aromatic | Intermediate | Slow (Acid-catalyzed)[10] |

| Phenylethynyl | High s-character, withdrawing | Longer | Very Slow[9] |

| p-Nitrophenyl | Strong π-acceptor | Longer | Very Slow[10] |

A Practical Protocol for Computational Analysis

For researchers looking to apply these theoretical principles, the following outlines a standard computational workflow for assessing a new organotrifluoroborate.

Objective:

To predict the likely hydrolysis rate of a novel aryltrifluoroborate, K[ArBF₃], by calculating the B-F bond lengths of the corresponding difluoroborane intermediate, ArBF₂.

Step-by-Step Methodology:

-

Structure Generation:

-

Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of the difluoroborane intermediate (ArBF₂).

-

Perform an initial, rough geometry optimization using a low-level method like molecular mechanics to obtain a reasonable starting structure.

-

-

DFT Calculation Setup:

-

Software: Gaussian, ORCA, etc.

-

Method (Functional): B3LYP is a widely used and well-validated functional for this type of analysis.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Karlsruhe basis set like def2-TZVP provides a good balance of accuracy and computational cost.

-

Solvent Model: Include an implicit solvent model (e.g., PCM or SMD) to account for the bulk solvent effects of the reaction medium (e.g., THF or water).

-

-

Execution of Calculations:

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the ArBF₂ molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry. This serves two purposes:

-

It confirms the structure is a true energy minimum (no imaginary frequencies).

-

It provides thermodynamic data (zero-point vibrational energy, etc.).

-

-

-

Data Analysis and Interpretation:

-

Measure the B-F bond lengths in the final optimized structure.

-

Compare these values to benchmark calculations on known "fast" and "slow" hydrolyzing species (e.g., compare to anisyl-BF₂ and phenylethynyl-BF₂). A shorter B-F bond length relative to the benchmarks suggests a higher propensity for rapid hydrolysis.

-

The logical flow of this computational protocol is visualized below.

Conclusion: Bridging Theory and Practice

Theoretical studies, anchored by DFT, provide an indispensable framework for understanding and predicting the reactivity of organotrifluoroborates. For the medicinal chemist or process scientist, this is not merely an academic exercise. The ability to predict a priori whether a custom-designed organotrifluoroborate will release its active boronic acid component slowly and controllably, or too quickly, or not at all, is critical for reaction design and optimization. By understanding the subtle electronic factors that govern the crucial hydrolysis step, researchers can make more informed choices about which organoboron species to employ, saving valuable experimental time and resources. The synergy between computational prediction and experimental validation continues to expand the synthetic utility of these powerful and versatile reagents.

References

-

Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]

-

Cox, P. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.[Link]

-

Organotrifluoroborate. (n.d.). Wikipedia.[Link]

-

Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Bristol.[Link]

-

Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access.[Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.[Link]

-

Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. NIH Public Access.[Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.[Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Sóvágó, I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI.[Link]

-

Braga, A. A. C., et al. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Universitat Autònoma de Barcelona Research Portal.[Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of Organotrifluoroborates: A Technical Guide to Their Discovery, Development, and Application

Foreword: Beyond the Boronic Acid

For decades, the boronic acid reigned supreme as the workhorse of palladium-catalyzed cross-coupling reactions. Its utility in forging carbon-carbon bonds, particularly in the Nobel Prize-winning Suzuki-Miyaura reaction, is undeniable. However, those of us in the field are intimately familiar with its limitations: the often-troublesome instability, the propensity to form dehydrative trimers (boroxines), and the resulting challenges in precise stoichiometry. These practical hurdles in drug development and materials science necessitated a more robust alternative.

This technical guide delves into the history and practical application of that alternative: the organotrifluoroborate salt. We will journey from its initial discovery as a chemical curiosity to its current status as an indispensable tool in the synthetic chemist's arsenal. This is not merely a historical account, but a field-proven guide designed to provide researchers, scientists, and drug development professionals with a deep understanding of why and how these remarkable reagents work. We will explore the causality behind their enhanced stability and provide the practical knowledge required to harness their full potential.

A Historical Perspective: From Obscurity to Ubiquity

The journey of organotrifluoroborates is a compelling story of a reagent class waiting for its moment to shine. Initially overlooked, their unique properties eventually led to their widespread adoption.

The Genesis: Early Discoveries

The first documented synthesis of an organotrifluoroborate complex dates back to 1940. Fowler and Krauss reported the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] They achieved this by reacting a triphenylborane-ammonia complex with a tetraalkylammonium fluoride.[1] However, for two decades, these compounds remained largely as laboratory curiosities.[1]

The 1960s saw a renewed interest, driven by the need for stable perfluoroalkylated boron compounds.[1] Researchers like Chambers and his team successfully synthesized potassium trifluoromethyltrifluoroborate, a compound that exhibited exceptional stability compared to its trivalent boron counterparts.[1] This early work hinted at the unique stability conferred by the tetra-coordinate boron center. A significant, yet initially overlooked, breakthrough occurred in 1967 when Thierig and Umland reported a method for preparing potassium phenyltrifluoroborate.[2] This work, however, lay dormant in the literature for many years.[2]

The Renaissance: The Rise of a Reagent

The true potential of organotrifluoroborates in broader organic synthesis began to be realized in the 1990s and was significantly propelled by the work of pioneers such as Susan Darses, Jean-Pierre Genet, and Gary Molander. Their research illuminated the exceptional stability and versatility of potassium organotrifluoroborates (K-RBF3), transforming them from niche compounds to mainstream reagents.[1] This era saw the development of general and efficient synthetic methods that made a wide array of these salts readily accessible.[1]

The following timeline illustrates the key milestones in the discovery and development of organotrifluoroborate salts:

Sources

The Ascendancy of Potassium Tert-butyltrifluoroborate: A Technical Guide to a Superior Reagent in Modern Synthesis

Introduction: Beyond the Boronic Acids in Cross-Coupling Chemistry

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their utility in academic and industrial settings is undeniable, enabling the construction of complex molecular architectures that are central to drug discovery and materials science. However, the inherent limitations of boronic acids—namely their propensity for decomposition and challenging purification—have driven the search for more robust alternatives.[1] This guide provides an in-depth technical exploration of potassium tert-butyltrifluoroborate, a reagent that has emerged as a superior alternative, offering enhanced stability, ease of handling, and often improved reactivity in demanding synthetic applications.[1][2] We will delve into the fundamental chemical principles that underpin its advantages, provide practical, field-proven protocols, and offer insights to guide researchers in leveraging this powerful tool.

The Core Advantage: Unraveling the Stability of the Trifluoroborate Salt

The primary distinction and principal advantage of this compound over tert-butylboronic acid lies in its exceptional stability.[3] This stability is a direct consequence of the boron atom's coordination state.

-

Boronic Acids: In tert-butylboronic acid, the boron atom is trivalent (tricoordinate) and electron-deficient, making it susceptible to various decomposition pathways. A significant issue is the equilibrium with its cyclic trimeric anhydride, known as a boroxine, through the loss of water.[4] This process complicates stoichiometry and can lead to inconsistent reactivity. Furthermore, the C-B bond in boronic acids is prone to protodeboronation, a reaction where the boron group is cleaved by a proton source, leading to loss of the desired reagent.[5][6] This instability is often exacerbated by purification and long-term storage.[1][7]

-

Potassium Trifluoroborates: In contrast, the boron atom in this compound is tetra-coordinate, forming a stable anionic complex with three fluorine atoms.[1] This tetracoordinate nature shields the carbon-boron bond, significantly reducing its susceptibility to protodeboronation and other degradation pathways.[5][6] As a result, this compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1][2][8] This allows for indefinite storage at room temperature without special precautions, a stark contrast to the often-delicate nature of boronic acids.[5][9]

This fundamental difference in stability is visually represented below.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While stability in storage is a significant logistical advantage, the performance of a reagent in a reaction is the ultimate measure of its utility. Potassium organotrifluoroborates have demonstrated themselves to be highly effective partners in Suzuki-Miyaura cross-coupling reactions, often providing higher yields and greater reliability than their boronic acid counterparts.[5][8]

The accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference when using organotrifluoroborates is the initial activation step. While boronic acids typically require activation by a base to form a more nucleophilic "ate" complex, trifluoroborates are believed to undergo a slow, controlled hydrolysis under the reaction conditions to generate the active boronic acid in situ.[10][11][12] This "slow release" can be advantageous as it maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions like homocoupling and protodeboronation.[10][12]

Data-Driven Comparison

The advantages of this compound are not merely theoretical. The following table summarizes typical performance differences observed in synthetic applications.

| Feature | tert-Butylboronic Acid | This compound | Rationale & Field Insight |

| Physical Form | Often a waxy or amorphous solid | Crystalline, free-flowing solid[1] | Ease of handling, weighing, and dispensing is significantly improved, leading to greater reproducibility. |

| Air/Moisture Stability | Prone to dehydration (boroxine formation) and protodeboronation | Exceptionally stable; can be stored indefinitely at room temperature[5][6][9] | Eliminates the need for glovebox handling or fresh preparation, streamlining experimental workflows. |